molecular formula C12H4Br2O3 B14657572 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42523-61-5

5,8-Dibromonaphtho[2,3-c]furan-1,3-dione

Cat. No.: B14657572
CAS No.: 42523-61-5
M. Wt: 355.97 g/mol
InChI Key: BISXEJKYEGYQKR-UHFFFAOYSA-N
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Description

5,8-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of bromine atoms at positions 5 and 8 further enhances its reactivity and potential utility in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the naphthofuran core, followed by selective bromination. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthofuran derivatives, while oxidation and reduction can lead to quinones or hydroquinones .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine atoms enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions. The compound may also interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of bromine atoms in 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .

Properties

CAS No.

42523-61-5

Molecular Formula

C12H4Br2O3

Molecular Weight

355.97 g/mol

IUPAC Name

5,8-dibromobenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C12H4Br2O3/c13-9-1-2-10(14)6-4-8-7(3-5(6)9)11(15)17-12(8)16/h1-4H

InChI Key

BISXEJKYEGYQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C3C(=CC2=C1Br)C(=O)OC3=O)Br

Origin of Product

United States

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